molecular formula C18H15ClN4O2S B4515780 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

Cat. No.: B4515780
M. Wt: 386.9 g/mol
InChI Key: UAHBVRPBCCCRTJ-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a heterocyclic molecule featuring a pyridazinone core substituted with a 2-chlorophenyl group and an acetamide side chain linked to a cyclopenta-fused thiazole ring (Figure 1). Its systematic IUPAC name reflects the presence of:

  • A 2-chlorophenyl substituent at position 3 of the pyridazinone ring, introducing steric bulk and lipophilicity.
  • A (2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene group, a bicyclic system that enhances conformational rigidity and may influence bioavailability .

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c19-12-5-2-1-4-11(12)13-8-9-17(25)23(22-13)10-16(24)21-18-20-14-6-3-7-15(14)26-18/h1-2,4-5,8-9H,3,6-7,10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHBVRPBCCCRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the cyclopentathiazole moiety. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone and Thiazole Derivatives

Compound Name Core Structure Substituents Key Features
Target Compound Pyridazinone + Thiazole 2-Chlorophenyl, cyclopenta-fused thiazole Rigid bicyclic thiazole; chloro-substituted aryl group
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide (907972-45-6) Benzothiazole 3,4,7-Trimethyl substituents Aromatic benzothiazole; methyl groups enhance lipophilicity
N-[4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl]acetamide Imidazo-thiadiazole + Acetamide Phenyl, 3-oxocyclopentyl Complex tricyclic system; ketone functionality for reactivity
3-Chloro-6-[2-(cyclopentylidene)-hydrazin-1-yl]pyridazine Pyridazine Cyclopentylidene hydrazine Hydrazine linker; potential for metal coordination

Key Observations :

  • The target compound distinguishes itself through the cyclopenta[d][1,3]thiazole system, which imposes structural rigidity compared to simpler thiazoles or benzothiazoles .
  • Unlike the hydrazine-linked pyridazine derivative , the target lacks a metal-chelating moiety, suggesting divergent applications in drug design.

Physicochemical and Electronic Properties

  • Hydrogen Bonding: The pyridazinone carbonyl and thiazole nitrogen atoms in the target compound can act as hydrogen-bond acceptors, akin to imidazo-thiadiazole derivatives .
  • Conformational Rigidity : The cyclopenta-fused thiazole restricts rotational freedom, which may enhance target selectivity compared to flexible analogs .

Biological Activity

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a heterocyclic organic molecule with potential therapeutic applications. Its unique structure includes a pyridazinone core and various substituents that may influence its biological activity. This article reviews the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN6O2C_{21}H_{19}ClN_{6}O_{2}, with a molecular weight of approximately 436.9 g/mol. The presence of the chlorophenyl group and the thiazole derivative suggests potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : The compound has been investigated for its potential as an enzyme inhibitor and its efficacy against various cancer cell lines.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting possible applications in treating infections.
  • CNS Activity : Related derivatives have demonstrated central nervous system (CNS) depressant and anticonvulsant activities.

Anticancer Activity

Research has shown that derivatives of pyridazinone can induce cytotoxic effects against cancer cell lines. For instance, studies on similar compounds have reported anti-proliferative effects against gastric adenocarcinoma cells (AGS) and other cancer types. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in cancer cells.

CompoundCell LineIC50 (µM)Mechanism
12AGS10.5Oxidative stress induction
22HCT1168.4Apoptosis via morphological changes

Antimicrobial Activity

The antimicrobial properties of related compounds suggest that this compound may also exhibit similar effects. Studies have shown that chlorophenyl substitutions enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
3aStaphylococcus aureus15
5aEscherichia coli18

CNS Activity

Compounds with similar structures have been evaluated for their CNS effects. For example, certain pyridazinone derivatives have shown promise as anticonvulsants in animal models.

CompoundTest MethodED50 (mg/kg)
12bRotarod Test5.0
12cPentylenetetrazole4.8

Case Studies

  • Case Study on Anticancer Effects : A study synthesized twenty-three pyridazinone derivatives and tested them against AGS cells using MTT assays. Compounds demonstrated varying degrees of cytotoxicity, with some showing significant promise for further development in cancer therapy.
  • Antimicrobial Evaluation : Another study focused on azopyrazole derivatives, which share structural similarities with the target compound. The results indicated strong antibacterial activity against common pathogens like E. coli and S. aureus.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.